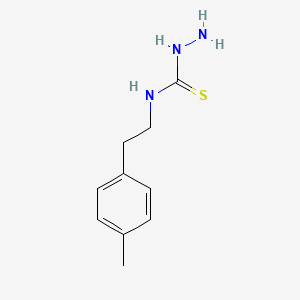

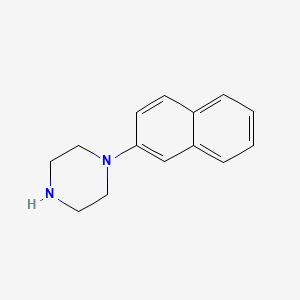

![molecular formula C10H7NOS B1302316 2-[(Thiophen-2-yl)carbonyl]pyridine CAS No. 6602-63-7](/img/structure/B1302316.png)

2-[(Thiophen-2-yl)carbonyl]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

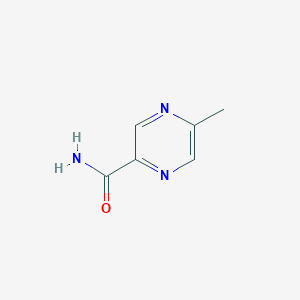

“2-[(Thiophen-2-yl)carbonyl]pyridine” is a chemical compound with the CAS Number: 6602-63-7 . It has a molecular weight of 190.25 . The IUPAC name for this compound is pyridin-2-yl (1H-1lambda3-thiophen-2-yl)methanone .

Molecular Structure Analysis

The InChI code for “2-[(Thiophen-2-yl)carbonyl]pyridine” is 1S/C10H8NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,13H . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving “2-[(Thiophen-2-yl)carbonyl]pyridine” are not available, thiophene derivatives are known to undergo a variety of electrophilic, nucleophilic, and radical reactions .

Physical And Chemical Properties Analysis

科学研究应用

Application 1: Fluorescent Sensor for Fe (III) Ions

- Summary of Application: A novel di (thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid was synthesized. This hybrid molecule was used as a selective and sensitive colorimetric, and ratiometric fluorescent sensor for Fe (III) ions .

- Methods of Application: The multicomponent Chichibabin pyridine synthesis reaction was used to synthesize the fluorescent molecular hybrid. Both computational (DFT and TD-DFT) and experimental investigations were performed to understand the photophysical properties of the synthesized new structural scaffold .

- Results or Outcomes: The synthesized ligand displays highly selective fluorescent sensing properties towards Fe 3+ ions when compared to other competitive metal ions. The photophysical properties studies reveal that the synthesized hybrid molecule has a binding constant of 2.30×10 3 M −1 with limit of detection (LOD) of 4.56×10 −5 M (absorbance mode) and 5.84×10 –5 M (emission mode) for Fe 3+ ions .

Application 2: Industrial Chemistry and Material Science

- Summary of Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application: The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of industrial chemistry and material science .

Application 3: Anti-Inflammatory and Anti-Psychotic Drugs

- Summary of Application: Thiophene-based compounds have been used in the development of anti-inflammatory and anti-psychotic drugs .

- Methods of Application: Various synthetic methods are used to produce these compounds, including condensation reactions .

- Results or Outcomes: Drugs such as Tipepidine and Articaine, which contain a thiophene framework, have been used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively .

Application 4: Antimicrobial Agents

- Summary of Application: Thiophene-based compounds have shown antimicrobial properties .

- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .

- Results or Outcomes: Some synthesized derivatives have shown inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus .

Application 5: Fluorescent Probes

- Summary of Application: Thiophene-based compounds have been used to create fluorescent probes for various metal ions .

- Methods of Application: The probes are synthesized through various reactions and then evaluated for their selectivity with different metal ions .

- Results or Outcomes: The probes have shown selectivity for certain metal ions over others .

Application 6: Fluorescent Probes

- Summary of Application: Thiophene-based compounds have been used to create fluorescent probes for various metal ions .

- Methods of Application: The probes are synthesized through various reactions and then evaluated for their selectivity with different metal ions .

- Results or Outcomes: The probes have shown selectivity for certain metal ions over others .

Application 7: Industrial Chemistry

- Summary of Application: Thiophene-based compounds have been used in industrial chemistry as corrosion inhibitors .

- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .

- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of industrial chemistry .

Application 8: Material Science

- Summary of Application: Thiophene-based compounds have been used in material science for the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .

- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of material science .

安全和危害

未来方向

Thiophene and its derivatives, including “2-[(Thiophen-2-yl)carbonyl]pyridine”, have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are attracting great interest in industry as well as academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

pyridin-2-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJVASLIHPOECX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Thiophen-2-yl)carbonyl]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

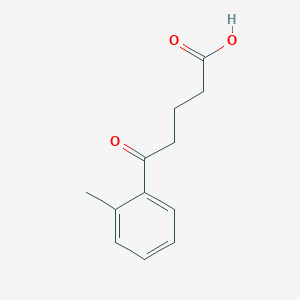

![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)

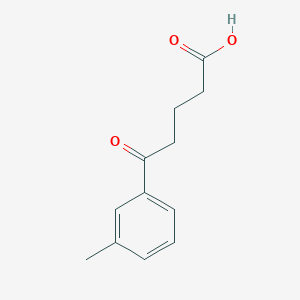

![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)

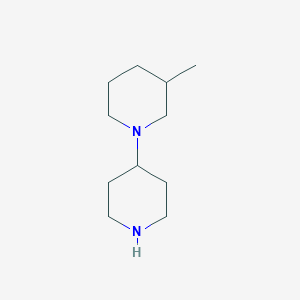

![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)